2,5-difluoro-N-(3-methylcyclopentyl)aniline
Description
Properties
Molecular Formula |
C12H15F2N |
|---|---|
Molecular Weight |
211.25 g/mol |
IUPAC Name |
2,5-difluoro-N-(3-methylcyclopentyl)aniline |
InChI |
InChI=1S/C12H15F2N/c1-8-2-4-10(6-8)15-12-7-9(13)3-5-11(12)14/h3,5,7-8,10,15H,2,4,6H2,1H3 |
InChI Key |
BWMBTVFIKXBHTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)NC2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-difluoro-N-(3-methylcyclopentyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,5-difluoroaniline and 3-methylcyclopentanone.
Reaction: The 3-methylcyclopentanone is first converted to its corresponding enamine using a secondary amine. This enamine is then reacted with 2,5-difluoroaniline under acidic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-N-(3-methylcyclopentyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the aniline ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Major Products
Substitution: Products with various nucleophiles replacing the fluorine atoms.
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Scientific Research Applications
2,5-Difluoro-N-(3-methylcyclopentyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,5-difluoro-N-(3-methylcyclopentyl)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atoms can enhance the compound’s binding affinity to target proteins, while the cyclopentyl group may influence its pharmacokinetic properties .
Comparison with Similar Compounds
Chemical Identity
- CAS No.: 1341613-93-1
- Molecular Formula : C₁₂H₁₅F₂N
- Molecular Weight : 211.25 g/mol
- Purity : ≥95% (typical commercial grade)
- Substituents : A 2,5-difluoroaniline core with a 3-methylcyclopentyl group attached to the nitrogen .
Applications
This compound is primarily utilized as a pharmaceutical intermediate , reflecting its role in synthesizing bioactive molecules. Its fluorine atoms and cyclopentyl substituent enhance lipophilicity and steric bulk, which may influence drug-receptor interactions or metabolic stability .
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their distinguishing features:
Positional Isomer: 3,5-Difluoro-N-(3-methylcyclopentyl)aniline
- Structural Difference : Fluorine atoms at positions 3 and 5 on the aniline ring instead of 2 and 5.
- Implications: Altered electronic properties due to fluorine’s electron-withdrawing effects at distinct positions. Potential differences in reactivity during downstream reactions (e.g., coupling or substitution) .
Substituent Variation: 2,5-Difluoro-N-(3-fluorobenzyl)aniline
- Structural Difference : A 3-fluorobenzyl group replaces the 3-methylcyclopentyl substituent.
- Implications :
Aromatic N-Substituent: 3,5-Difluoro-N-(4-fluorophenyl)aniline
- Structural Difference : A 4-fluorophenyl group replaces the aliphatic cyclopentyl substituent.
- Safety Profile: Classified under GHS guidelines with specific risk phrases (e.g., H315-H319 for skin/eye irritation) .
Research Findings and Trends
Physicochemical Properties
- Lipophilicity : The 3-methylcyclopentyl group in the target compound enhances lipid solubility compared to benzyl or phenyl substituents, favoring blood-brain barrier penetration in drug candidates.
- Thermal Stability : Aliphatic substituents (e.g., cyclopentyl) generally confer higher thermal stability than aromatic groups .
Commercial Availability
- The target compound and its 3,5-difluoro isomer are listed as discontinued by some suppliers (e.g., CymitQuimica), suggesting niche demand or synthesis challenges .
Biological Activity
2,5-Difluoro-N-(3-methylcyclopentyl)aniline is a compound of increasing interest in medicinal chemistry due to its unique molecular structure and potential biological activities. Characterized by a difluorobenzene moiety and a cyclopentyl amine group, this compound exhibits properties that could be beneficial in various therapeutic applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications.
- Molecular Formula : CHFN
- Molecular Weight : 223.25 g/mol
- Structure : The presence of fluorine atoms enhances the compound's reactivity, influencing its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the difluorobenzene moiety through halogenation reactions.
- Introduction of the cyclopentyl amine group via nucleophilic substitution.
- Purification and characterization using techniques such as NMR and mass spectrometry.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that derivatives with similar structures can inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .
- Antifungal Activity : Compounds with analogous structures have been tested for antifungal efficacy against Candida albicans, demonstrating promising results in biofilm inhibition .
The biological activity is largely attributed to the electron-withdrawing effect of the fluorine atoms, which can enhance binding affinity to biological targets. This may involve:
- Inhibition of Enzymatic Activity : By acting as competitive inhibitors for enzymes involved in critical metabolic pathways.
- Disruption of Biofilm Formation : Molecular docking studies suggest that these compounds can inhibit proteins responsible for biofilm formation in fungi .
Case Studies
- Study on Antibacterial Efficacy : A comparative study evaluated the antibacterial activity of various aniline derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics like ciprofloxacin.
- Fungal Biofilm Inhibition : A recent investigation highlighted the effectiveness of structurally similar compounds in inhibiting biofilm formation in Candida species. The study utilized molecular dynamics simulations to elucidate the interaction mechanisms at a molecular level .
Comparative Analysis
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | CHFN | Contains difluorobenzene and cyclopentyl amine group |
| 3,5-Difluoroaniline | CHFN | Simpler structure without cyclopentyl group |
| 4-Fluoro-N-(2-methylcyclopentyl)aniline | CHFN | Different position of fluorine on the aromatic ring |
This table illustrates how structural variations impact biological activity and potential applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
